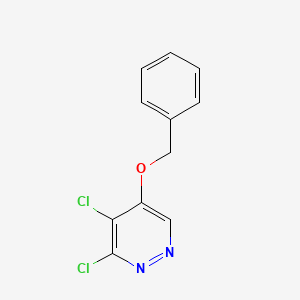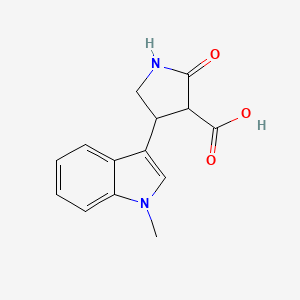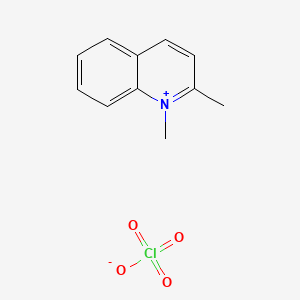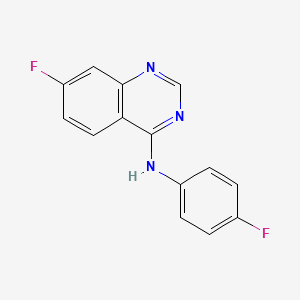
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one is a significant compound belonging to the class of oxygen-containing heterocycles. It is a derivative of chroman-4-one, which is known for its broad range of biological and pharmaceutical activities . This compound is structurally characterized by a benzene ring fused to a dihydropyran ring, with hydroxyl groups at the 5 and 4 positions on the phenyl and chroman rings, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75–80ºC for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as silver nitrate and oxidants like potassium persulfate in a DMSO/H2O mixture has been reported to be effective for the synthesis of functionalized chroman-4-ones .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of various medicinal compounds . In biology, it is used to study biomolecule-ligand interactions and free energy calculations . In medicine, it has shown potential as an anticancer, anti-inflammatory, and antioxidant agent . Industrially, it is used in the development of pharmaceuticals and as a precursor for other bioactive compounds .
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound scavenges free radicals and inhibits the recruitment of cytokines and inflammatory transcription factors . Additionally, it modulates signaling pathways such as the TNF signaling pathway, which plays a crucial role in controlling inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
5-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one can be compared with other similar compounds such as 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one . These compounds share a similar chroman-4-one skeleton but differ in the position and number of hydroxyl groups. The unique positioning of hydroxyl groups in this compound contributes to its distinct biological activities and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
64687-96-3 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-7,14,16-17H,8H2 |
InChI-Schlüssel |
LOXUJSDOXFACIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=CC=CC(=C2C1=O)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)


![(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]thiopyran-1-yl)acetic acid](/img/structure/B15065846.png)

![4-Chloro-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15065889.png)






![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15065934.png)

